Ethyl 5-amino-2-fluoro-4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-2-fluoro-4-methoxybenzoate is an organic compound with the molecular formula C10H12FNO3 It is a derivative of benzoic acid, characterized by the presence of an ethyl ester group, an amino group, a fluoro substituent, and a methoxy group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-2-fluoro-4-methoxybenzoate typically involves the esterification of 5-amino-2-fluoro-4-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro substituent can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed:
Oxidation: Quinones, carboxylic acids
Reduction: Amino derivatives
Substitution: Various substituted benzoates
Scientific Research Applications
Ethyl 5-amino-2-fluoro-4-methoxybenzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 5-amino-2-fluoro-4-methoxybenzoate involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the amino group allows it to form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluoro substituent can enhance the compound’s binding affinity and selectivity towards certain biological targets.
Comparison with Similar Compounds
- Ethyl 5-amino-2-chloro-4-fluorobenzoate
- Ethyl 5-amino-4-fluoro-2-methoxybenzoate
- Methyl 5-amino-2-fluoro-4-methoxybenzoate
Comparison: this compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the presence of the methoxy group can influence its solubility and interaction with biological membranes, while the fluoro substituent can enhance its stability and binding affinity.
Properties
IUPAC Name |
ethyl 5-amino-2-fluoro-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-3-15-10(13)6-4-8(12)9(14-2)5-7(6)11/h4-5H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGQMOZAEUJGFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1F)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.